molecular formula C17H25N3O3 B6953312 [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea

[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea

Cat. No.: B6953312
M. Wt: 319.4 g/mol
InChI Key: FXEFGYIJQBURCG-UHFFFAOYSA-N
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Description

[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea is a complex organic compound that features a unique structure combining a methoxy group, a dihydroisoquinoline moiety, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea typically involves multiple steps. One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iminium salts, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study biological pathways and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines . The molecular pathways involved typically include binding to receptors and inhibiting their activity, leading to downstream effects on cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea apart is its specific combination of functional groups, which may confer unique biological activities and therapeutic potential. Its methoxy group and urea derivative are particularly noteworthy, as they can influence the compound’s pharmacokinetics and interactions with biological targets.

Properties

IUPAC Name

[1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)14(19-16(18)22)15(21)20-9-8-12-11(10-20)6-5-7-13(12)23-4/h5-7,14H,8-10H2,1-4H3,(H3,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFGYIJQBURCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=C(C1)C=CC=C2OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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